molecular formula C18H22FNO3 B15200226 Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate

Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate

Cat. No.: B15200226
M. Wt: 319.4 g/mol
InChI Key: VRSWDMZWJNMQAI-UHFFFAOYSA-N
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Description

Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate is a spirocyclic compound characterized by a unique structure where an indane moiety is fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common approach starts with the preparation of the indane derivative, followed by the introduction of the piperidine ring through a cyclization reaction. The tert-butyl ester group is then introduced to protect the carboxylate functionality. The fluorine atom is incorporated using a fluorinating agent under controlled conditions to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the spirocyclic structure provides rigidity and stability. These interactions can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • Spiro[indane-1,3-dione] derivatives
  • Fluorinated spirocyclic compounds

Uniqueness

Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate is unique due to its specific combination of a fluorine atom and a spirocyclic structure. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C18H22FNO3

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 5-fluoro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H22FNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-12-4-5-13(19)10-14(12)15(18)21/h4-5,10H,6-9,11H2,1-3H3

InChI Key

VRSWDMZWJNMQAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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